molecular formula C7H7IO5S B14197050 Methyl 2-iodylbenzene-1-sulfonate CAS No. 850078-97-6

Methyl 2-iodylbenzene-1-sulfonate

Cat. No.: B14197050
CAS No.: 850078-97-6
M. Wt: 330.10 g/mol
InChI Key: DCXKILJQEUZJKB-UHFFFAOYSA-N
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Description

Methyl 2-iodylbenzene-1-sulfonate is an organoiodine compound characterized by the presence of an iodyl group attached to a benzene ring, which is further substituted with a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-iodylbenzene-1-sulfonate typically involves the iodination of methyl benzenesulfonate followed by oxidation. One common method includes the reaction of methyl benzenesulfonate with iodine monochloride (ICl) in the presence of a suitable oxidizing agent like hydrogen peroxide (H₂O₂) under acidic conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{SO}_3\text{CH}_3)\text{I} + \text{H}_2\text{O}_2 \rightarrow \text{C}_6\text{H}_4(\text{SO}_3\text{CH}_3)\text{IO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-iodylbenzene-1-sulfonate undergoes various types of chemical reactions, including:

    Oxidation: The iodyl group can participate in oxidation reactions, converting substrates to their oxidized forms.

    Reduction: The compound can be reduced to form methyl 2-iodobenzene-1-sulfonate.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the iodyl group is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products:

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of methyl 2-iodobenzene-1-sulfonate.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Methyl 2-iodylbenzene-1-sulfonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing iodyl groups into aromatic compounds.

    Biology: Investigated for its potential as a labeling agent in biochemical assays.

    Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of iodine.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-iodylbenzene-1-sulfonate involves the reactivity of the iodyl group. The iodyl group can act as an oxidizing agent, facilitating the transfer of oxygen atoms to substrates. This reactivity is mediated through the formation of reactive intermediates, such as iodyl radicals, which interact with molecular targets to exert their effects.

Comparison with Similar Compounds

    Methyl 2-iodobenzene-1-sulfonate: Similar structure but lacks the oxidizing iodyl group.

    Methyl 4-iodylbenzene-1-sulfonate: Positional isomer with the iodyl group at the para position.

    Methyl 2-bromobenzene-1-sulfonate: Contains a bromine atom instead of iodine.

Uniqueness: Methyl 2-iodylbenzene-1-sulfonate is unique due to the presence of the iodyl group, which imparts distinct oxidative properties. This makes it a valuable reagent in organic synthesis and a potential candidate for applications requiring strong oxidizing agents.

Properties

CAS No.

850078-97-6

Molecular Formula

C7H7IO5S

Molecular Weight

330.10 g/mol

IUPAC Name

methyl 2-iodylbenzenesulfonate

InChI

InChI=1S/C7H7IO5S/c1-13-14(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3

InChI Key

DCXKILJQEUZJKB-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)C1=CC=CC=C1I(=O)=O

Origin of Product

United States

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